2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate
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Overview
Description
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate is a compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxolane ring is a five-membered ether ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate typically involves the reaction of an imidazole derivative with an oxolane derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic carbon on the oxolane ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole-4-carboxamide and 2-methyl-1H-imidazole share structural similarities with 2-(1H-Imidazol-1-yl)ethyl oxolane-2-carboxylate.
Oxolane derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and 2-oxolaneethanol are structurally related.
Uniqueness
This compound is unique due to the combination of the imidazole and oxolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
798571-67-2 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl oxolane-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c13-10(9-2-1-6-14-9)15-7-5-12-4-3-11-8-12/h3-4,8-9H,1-2,5-7H2 |
InChI Key |
JACYKSKHCJKNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)OCCN2C=CN=C2 |
Origin of Product |
United States |
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